tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride is a complex organic compound that features a tert-butyl group, a thiazolidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiazolidine ring, followed by the introduction of the pyrrolidine ring and the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein folding. Its structural features make it a useful probe for investigating the mechanisms of biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate acetate
- tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate sulfate
Uniqueness
tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C13H23ClN2O3S |
---|---|
Molecular Weight |
322.85 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O3S.ClH/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14;/h10H,4-9H2,1-3H3;1H/t10-;/m0./s1 |
InChI Key |
BENQXYNQKNKQBC-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCSC2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.